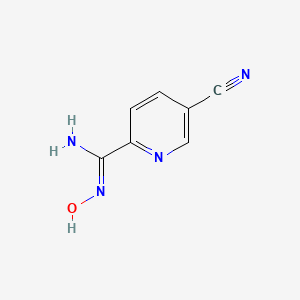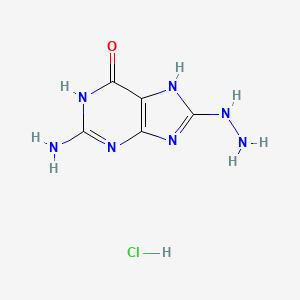![molecular formula C10H18Cl2N2O B1384670 2-Amino-1-[4-(Dimethylamino)phenyl]ethanol CAS No. 56796-70-4](/img/structure/B1384670.png)
2-Amino-1-[4-(Dimethylamino)phenyl]ethanol
Übersicht
Beschreibung
2-Amino-1-[4-(dimethylamino)phenyl]ethanol is an organic compound with the molecular formula C10H15NO. It is also known as 4-(dimethylamino)phenethyl alcohol. This compound is characterized by the presence of an amino group, a dimethylamino group, and a hydroxyl group attached to a phenyl ring. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-[4-(dimethylamino)phenyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in biochemical assays and as a fluorescent dye in diagnostic tests.
Industry: The compound is used in the production of polymers and as a photoinitiator in dental resins.
Wirkmechanismus
Target of Action
It’s known that the compound can affect therespiratory system .
Mode of Action
It’s noted that the compound acts as a more effective accelerator than N,N-dimethyl-p-toluidine (TD) for bone cement curing .
Biochemical Pathways
The compound’s role in accelerating bone cement curing suggests it may influence the polymerization process .
Pharmacokinetics
The compound has a molecular weight of 180.247 , a density of 1.1±0.1 g/cm3 , and a boiling point of 341.8±32.0 °C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Its role in accelerating bone cement curing suggests it may have a significant impact on thehardening process of bone cement .
Action Environment
The action of 2-Amino-1-[4-(dimethylamino)phenyl]ethanol can be influenced by environmental factors. For safe handling, it’s recommended to avoid dust formation , ensure adequate ventilation , and store under an inert atmosphere in a dry, cool, and well-ventilated place . These factors could potentially influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(dimethylamino)phenyl]ethanol can be achieved through several methods. One common approach involves the reduction of 2-amino-4’-dimethylaminoacetophenone using sodium borohydride in methanol and dichloromethane at room temperature . Another method includes the reaction of 2-amino-4’-dimethylaminoacetophenone with hydrochloric acid to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-[4-(dimethylamino)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Dimethylamino)phenethyl alcohol
- 2-Amino-1,2-diphenylethanol
- N,N-Dimethylaniline
Uniqueness
2-Amino-1-[4-(dimethylamino)phenyl]ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a nucleophile and an electrophile makes it versatile in various chemical reactions. Additionally, its fluorescent properties make it valuable in diagnostic applications .
Eigenschaften
IUPAC Name |
2-amino-1-[4-(dimethylamino)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZOGWDBVOOQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1384599.png)






![(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1384610.png)
